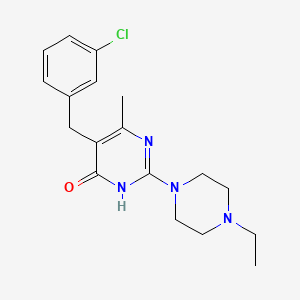![molecular formula C20H14BrClN4O2S B6003376 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6003376.png)
4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide, also known as GNF-2, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at the Genomics Institute of the Novartis Research Foundation in 2008. Since then, it has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and other areas of biomedical research.
作用机制
4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide works by inhibiting the activity of a protein called TRIM24, which is involved in the regulation of gene expression. By inhibiting TRIM24, 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of cancer cell growth and the promotion of neuronal survival.
Biochemical and Physiological Effects
4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. It can also promote the survival of neurons by increasing the expression of genes that are involved in neuronal survival.
实验室实验的优点和局限性
One of the main advantages of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide is its specificity. It has been shown to selectively inhibit the activity of TRIM24, without affecting other proteins or pathways. This makes it a valuable tool for studying the role of TRIM24 in various biological processes. However, one limitation of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide is its potency. It has relatively low potency compared to other small molecule inhibitors, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the use of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide in scientific research. One area of interest is in the development of combination therapies for cancer treatment. 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been shown to enhance the effectiveness of other cancer drugs, such as tamoxifen, by increasing their ability to induce apoptosis in cancer cells. Another potential application of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide is in the treatment of neurodegenerative diseases. It has been shown to promote neuronal survival in animal models of Alzheimer's disease and Parkinson's disease, suggesting that it may have therapeutic potential in these conditions. Finally, further research is needed to optimize the potency and specificity of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide, in order to improve its effectiveness as a tool for studying TRIM24 and other biological processes.
合成方法
The synthesis of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide involves several steps, including the preparation of the quinoxaline intermediate, the coupling of the intermediate with the sulfonamide group, and the bromination of the final product. The detailed synthesis method can be found in the original research paper by the Novartis team.
科学研究应用
4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been shown to have a wide range of applications in scientific research. One of its most promising applications is in cancer research. It has been found to inhibit the growth and proliferation of several types of cancer cells, including breast cancer, prostate cancer, and leukemia cells. 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-bromo-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN4O2S/c21-13-5-11-16(12-6-13)29(27,28)26-20-19(23-15-9-7-14(22)8-10-15)24-17-3-1-2-4-18(17)25-20/h1-12H,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALJUBIPQUWIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6003300.png)
![2-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6003302.png)
![4-[1-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6003310.png)
![3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6003320.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B6003333.png)
![7-{[3-(3,4-dimethoxyphenyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6003334.png)
![N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-chlorophenyl)urea](/img/structure/B6003339.png)
![1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6003348.png)

![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
![N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]butanamide](/img/structure/B6003382.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)